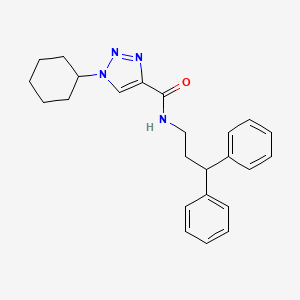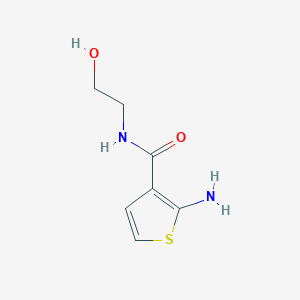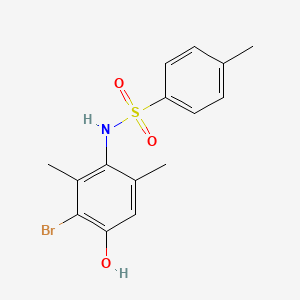![molecular formula C19H15ClN2O2S B6134296 N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B6134296.png)
N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2-chlorobenzoyl)amino]-4-methylphenyl}-2-thiophenecarboxamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mecanismo De Acción
CB-839 works by inhibiting the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase is responsible for converting glutamine into glutamate, which is then used by cancer cells to produce energy and biosynthetic precursors. By inhibiting glutaminase, CB-839 deprives cancer cells of this essential nutrient and disrupts their metabolism, leading to cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to induce metabolic changes in cancer cells, including a decrease in glutamine consumption and an increase in glucose uptake. These changes lead to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels, ultimately leading to cell death. CB-839 has also been shown to modulate the tumor microenvironment, leading to an increase in anti-tumor immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-839 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of glutaminase, which reduces the risk of off-target effects. It has also been shown to be effective in a wide range of cancer cell lines, making it a versatile tool for studying cancer cell metabolism. However, CB-839 has limitations, including its relatively short half-life and the potential for resistance to develop over time.
Direcciones Futuras
There are several future directions for research on CB-839. One area of focus is the development of combination therapies that can enhance the efficacy of CB-839. Another area of interest is the identification of biomarkers that can predict response to CB-839, which could help guide patient selection in clinical trials. Additionally, studies are needed to better understand the mechanisms of resistance to CB-839 and to develop strategies to overcome it. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CB-839 as a potential cancer therapy.
Métodos De Síntesis
CB-839 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of 2-chlorobenzoyl chloride with 4-methyl-o-phenylenediamine, followed by the reaction with thiophene-2-carboxylic acid and subsequent purification steps.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied in preclinical models of various types of cancer, including breast, lung, and pancreatic cancers. Studies have shown that CB-839 can effectively inhibit the growth of cancer cells by targeting their metabolic vulnerabilities. CB-839 has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and immunotherapy.
Propiedades
IUPAC Name |
N-[3-[(2-chlorobenzoyl)amino]-4-methylphenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-8-9-13(21-19(24)17-7-4-10-25-17)11-16(12)22-18(23)14-5-2-3-6-15(14)20/h2-11H,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWANXKVJQSRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-2-[(3-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6134233.png)
![N,N-diallyl-1'-[(6-methyl-2-pyridinyl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B6134237.png)

![2-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B6134248.png)
![N-[3-(4-fluorophenyl)-2-methyl-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]isonicotinamide](/img/structure/B6134253.png)

![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6134260.png)
![3-(4-fluorophenyl)-7-(2-methoxyethyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6134269.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6134272.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B6134284.png)

![2-(2-methoxyethyl)-1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B6134304.png)
![2-ethoxyethyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B6134312.png)
